

Application Notes and Protocols for TL13-112 in Karpas 299 Cell Line

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Compound of Interest

Compound Name: TL13-112

Cat. No.: B611387

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Introduction

The Karpas 299 cell line is a crucial in vitro model for anaplastic large cell lymphoma (ALCL), a type of non-Hodgkin lymphoma. These cells are characterized by the t(2;5)(p23;q35) translocation, which results in the expression of the oncogenic nucleophosmin-anaplastic lymphoma kinase (NPM-ALK) fusion protein. The constitutive kinase activity of NPM-ALK drives several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/ERK pathways, promoting cell proliferation and survival.

TL13-112 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the ALK protein for degradation. By hijacking the cell's natural protein disposal system, **TL13-112** offers a novel therapeutic strategy for ALK-driven malignancies. This document provides detailed application notes and protocols for utilizing **TL13-112** in the Karpas 299 cell line.

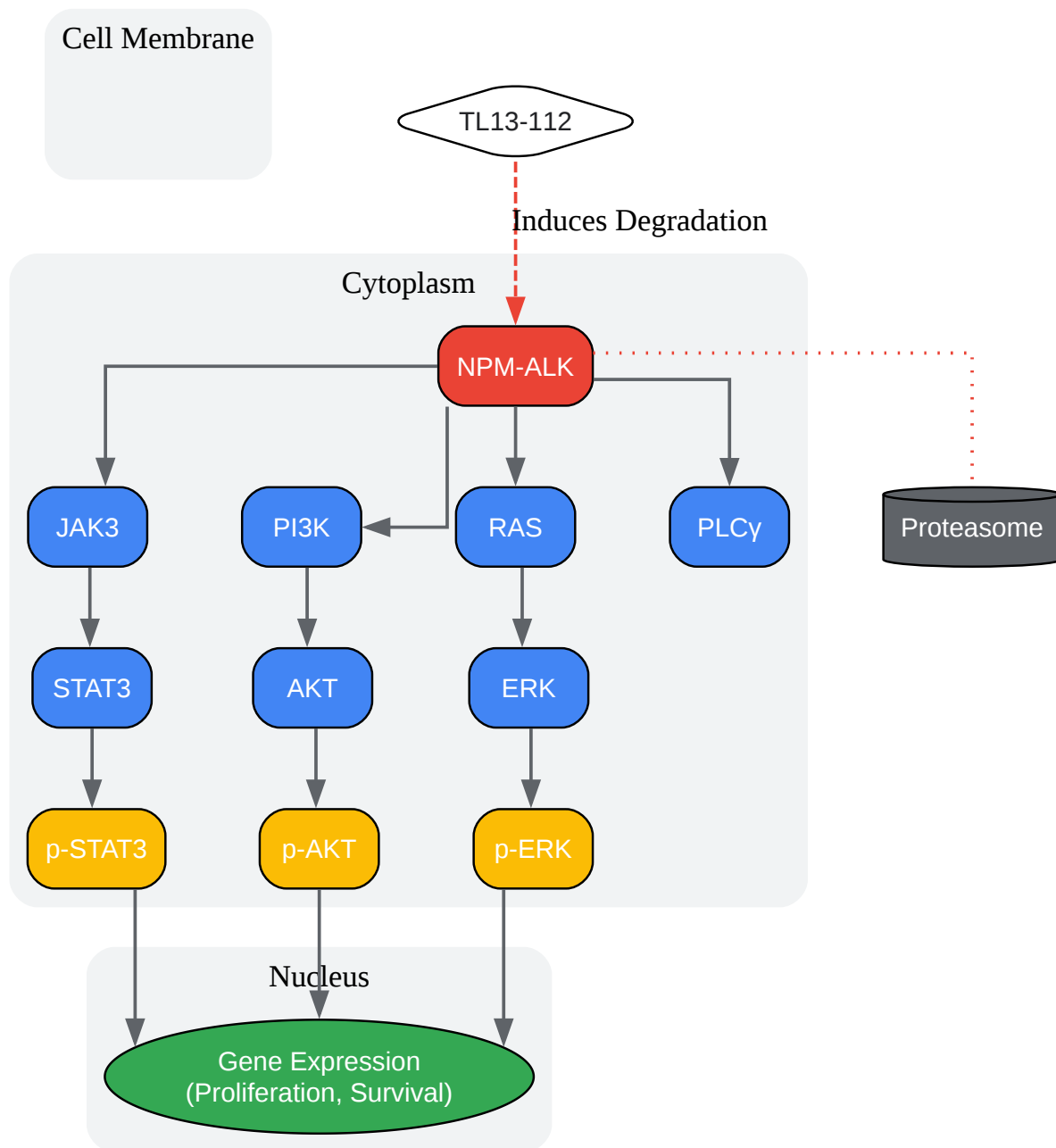
Data Summary

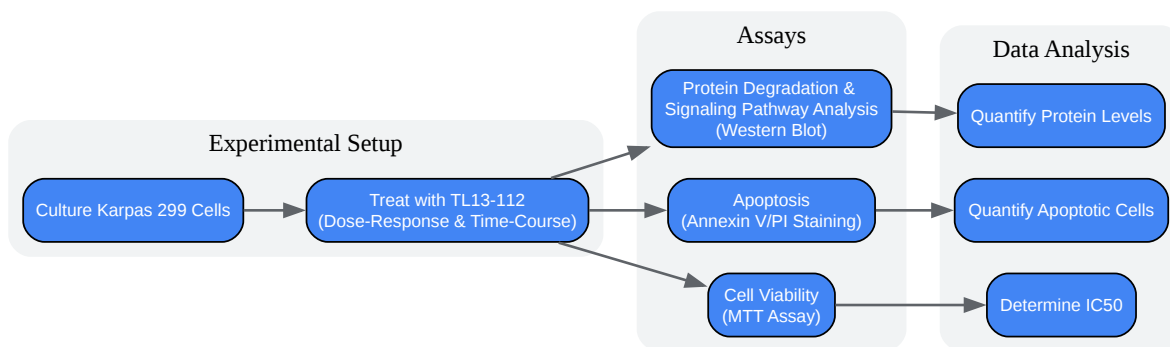
The following tables summarize the key quantitative data regarding the activity of **TL13-112** and a related compound, TL13-12, in the Karpas 299 cell line.

Compound	Parameter	Value	Cell Line	Reference
TL13-112	DC50 (ALK Degradation)	40 nM	Karpas 299	[1]
TL13-112	Time to Onset of Degradation	8 hours	Karpas 299	[1]
TL13-112	Time to Maximum Degradation	16 hours	Karpas 299	[1]
TL13-12	DC50 (ALK Degradation)	180 nM	Karpas 299	

Signaling Pathway

The NPM-ALK fusion protein in Karpas 299 cells activates multiple downstream signaling pathways critical for cell survival and proliferation. **TL13-112**-induced degradation of NPM-ALK is expected to inhibit these pathways.





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References

- 1. cancer-research-network.com [cancer-research-network.com]
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